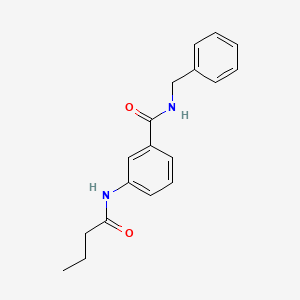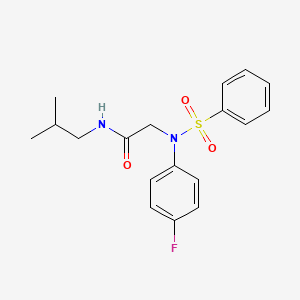![molecular formula C16H17ClN2S B4677490 N-benzyl-N'-[2-(3-chlorophenyl)ethyl]thiourea](/img/structure/B4677490.png)
N-benzyl-N'-[2-(3-chlorophenyl)ethyl]thiourea
Übersicht
Beschreibung
N-benzyl-N'-[2-(3-chlorophenyl)ethyl]thiourea, also known as BCE, is a chemical compound that has been extensively studied for its potential use in scientific research. BCE is a thiourea derivative that is synthesized through a multistep process. BCE has been shown to have various biochemical and physiological effects, making it a promising compound for further research.
Wirkmechanismus
The mechanism of action of N-benzyl-N'-[2-(3-chlorophenyl)ethyl]thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. N-benzyl-N'-[2-(3-chlorophenyl)ethyl]thiourea has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. N-benzyl-N'-[2-(3-chlorophenyl)ethyl]thiourea has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling pathways. These effects may contribute to the anticancer and antimicrobial properties of N-benzyl-N'-[2-(3-chlorophenyl)ethyl]thiourea.
Biochemical and Physiological Effects:
N-benzyl-N'-[2-(3-chlorophenyl)ethyl]thiourea has been shown to have various biochemical and physiological effects. N-benzyl-N'-[2-(3-chlorophenyl)ethyl]thiourea has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-benzyl-N'-[2-(3-chlorophenyl)ethyl]thiourea has also been shown to inhibit the production of reactive oxygen species, which can cause cellular damage and contribute to the development of various diseases. Additionally, N-benzyl-N'-[2-(3-chlorophenyl)ethyl]thiourea has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzyl-N'-[2-(3-chlorophenyl)ethyl]thiourea has several advantages for use in lab experiments. N-benzyl-N'-[2-(3-chlorophenyl)ethyl]thiourea is a relatively stable compound that can be easily synthesized and purified. N-benzyl-N'-[2-(3-chlorophenyl)ethyl]thiourea has also been shown to have low toxicity, making it a safe compound to use in lab experiments. However, N-benzyl-N'-[2-(3-chlorophenyl)ethyl]thiourea has some limitations for use in lab experiments. N-benzyl-N'-[2-(3-chlorophenyl)ethyl]thiourea has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, N-benzyl-N'-[2-(3-chlorophenyl)ethyl]thiourea has a relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for research on N-benzyl-N'-[2-(3-chlorophenyl)ethyl]thiourea. One area of research could focus on the development of new synthetic methods for N-benzyl-N'-[2-(3-chlorophenyl)ethyl]thiourea that improve yield and purity. Additionally, further studies could investigate the mechanism of action of N-benzyl-N'-[2-(3-chlorophenyl)ethyl]thiourea and its potential use in the treatment of various diseases. Future research could also investigate the use of N-benzyl-N'-[2-(3-chlorophenyl)ethyl]thiourea in combination with other compounds to enhance its effectiveness. Finally, further studies could investigate the potential use of N-benzyl-N'-[2-(3-chlorophenyl)ethyl]thiourea as a scaffold for the development of new drugs with improved properties.
Wissenschaftliche Forschungsanwendungen
N-benzyl-N'-[2-(3-chlorophenyl)ethyl]thiourea has been shown to have potential applications in scientific research, particularly in the field of medicinal chemistry. N-benzyl-N'-[2-(3-chlorophenyl)ethyl]thiourea has been studied for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells. N-benzyl-N'-[2-(3-chlorophenyl)ethyl]thiourea has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. Additionally, N-benzyl-N'-[2-(3-chlorophenyl)ethyl]thiourea has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
1-benzyl-3-[2-(3-chlorophenyl)ethyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2S/c17-15-8-4-7-13(11-15)9-10-18-16(20)19-12-14-5-2-1-3-6-14/h1-8,11H,9-10,12H2,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUGNYSTVRHWBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NCCC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49824113 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Benzyl-3-[2-(3-chlorophenyl)ethyl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[3-(anilinocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B4677415.png)
![N-ethyl-2-{[1-(phenylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4677427.png)
![2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-fluorophenyl)acetamide](/img/structure/B4677433.png)

![1-(3-methylphenyl)-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B4677451.png)
![5-{[7-methoxy-1-(methoxycarbonyl)-4,5-dihydronaphtho[2,1-b]thien-2-yl]amino}-5-oxopentanoic acid](/img/structure/B4677455.png)
![N'-[5,6-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-N,N-dimethyl-1,2-ethanediamine](/img/structure/B4677459.png)
![1-(3,4-dimethylphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4677470.png)
![2-amino-4-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-6-(methylthio)-5-pyrimidinecarbonitrile](/img/structure/B4677476.png)
![3-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4677479.png)
![4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3,4-dichlorophenyl)butanamide](/img/structure/B4677484.png)
![methyl 4-chloro-3-{[N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-(4-fluorophenyl)glycyl]amino}benzoate](/img/structure/B4677501.png)
![3-[(3,4-dichlorophenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4677508.png)
